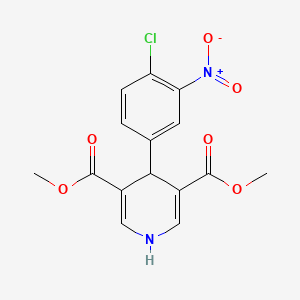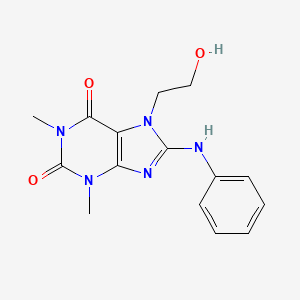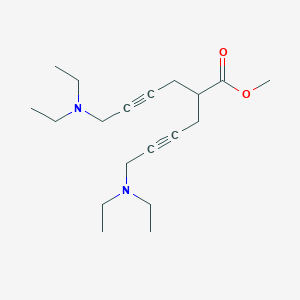![molecular formula C14H18N2OS B11098850 4-(Phenylamino)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11098850.png)
4-(Phenylamino)-1-thia-4-azaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylamino)-1-thia-4-azaspiro[4.5]decan-3-one is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro junction where a thia-azaspiro ring system is fused with a phenylamino group. The molecular formula of this compound is C13H17N3OS, and it has a molecular weight of 263.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)-1-thia-4-azaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common method starts with the reaction of 2-nitroaniline with various reagents to form intermediate compounds, which are then cyclized to form the spirocyclic structure . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylamino)-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(Phenylamino)-1-thia-4-azaspiro[4.5]decan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(Phenylamino)-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Azaspiro[4.5]decan-2-one: This compound shares a similar spirocyclic structure but lacks the phenylamino group.
1,4,8-Triazaspiro[4.5]decan-3-one: Another similar compound with a different arrangement of nitrogen atoms in the ring
Properties
Molecular Formula |
C14H18N2OS |
|---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
4-anilino-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C14H18N2OS/c17-13-11-18-14(9-5-2-6-10-14)16(13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2 |
InChI Key |
ZOEFQUASJRHMGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N(C(=O)CS2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(prop-2-en-1-yl)butanamide](/img/structure/B11098771.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B11098775.png)

![2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B11098789.png)
![4-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11098796.png)

![(2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile](/img/structure/B11098804.png)

![4-chloro-N-(2-{[4-(dimethylamino)-6-(methylsulfanyl)-1,3,5-triazin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B11098823.png)
![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B11098824.png)

![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11098844.png)
![(Z)-2-Bromo-3-phenyl-2-propenal 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-YL]hydrazone](/img/structure/B11098854.png)

